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molecular formula C12H16N2O2 B8542656 6-[2-(Dimethylamino)ethenyl]-5-propanoylpyridin-2(1H)-one CAS No. 88877-01-4

6-[2-(Dimethylamino)ethenyl]-5-propanoylpyridin-2(1H)-one

Cat. No. B8542656
M. Wt: 220.27 g/mol
InChI Key: BZIPNNJQDMWXAO-UHFFFAOYSA-N
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Patent
US04604399

Procedure details

A mixture containing 25 g of 6-methyl-5-(n-propanoyl)-2(1H)-pyridinone, 200 ml of dimethylformamide and 25 ml of dimethylformamide dimethyl acetal was heated on a steam bath for 5 and 1/2 hours and the dimethylformamide was removed by heating the reaction mixture on a rotary evaporator. The residue was refluxed with 100 ml of ethanol, the mixture cooled, and the yellow solid was collected, washed with ethanol and dried in an oven at 90°-95° C. to yield 12.8 g of 6-(2-dimethylaminoethenyl)-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 204°-206° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>CN(C)C=O>[CH3:15][N:16]([CH3:18])[CH:17]=[CH:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C=CC(N1)=O)C(CC)=O
Name
Quantity
25 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 5 and 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the dimethylformamide was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating the reaction mixture
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed with 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
CUSTOM
Type
CUSTOM
Details
the yellow solid was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in an oven at 90°-95° C.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC1=C(C=CC(N1)=O)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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